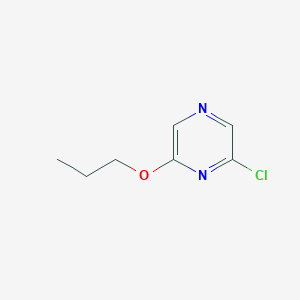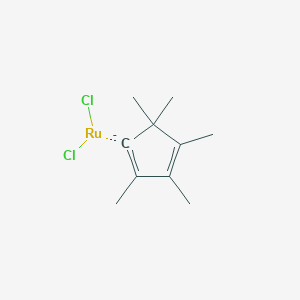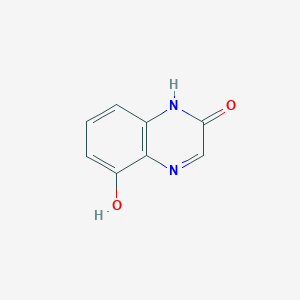
Quinoxaline-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2,5-diol is a heterocyclic compound that features a quinoxalinone core structure with a hydroxyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline-2,5-diol can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent hydroxylation at the 5-position. Another method includes the use of sulfur ylides with carbonyl compounds, leading to intramolecular cyclization and rearrangement to form the desired quinoxalinone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalinones, and quinoxaline-2,3-dione derivatives .
Scientific Research Applications
Quinoxaline-2,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown that derivatives of quinoxalinone possess anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Quinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2(1H)-Quinoxalinone: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with a hydroxyl group, but with a furanone core structure.
2-Amino-1H-benzimidazol-5-ol: Contains a benzimidazole ring with a hydroxyl group, showing different chemical properties and applications.
Uniqueness: Quinoxaline-2,5-diol is unique due to its specific quinoxalinone core structure combined with the hydroxyl group at the 5-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)9-4-7(12)10-5/h1-4,11H,(H,10,12) |
InChI Key |
AVGWOAGRYJYVAC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


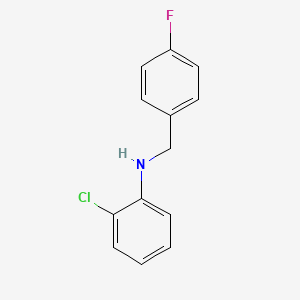
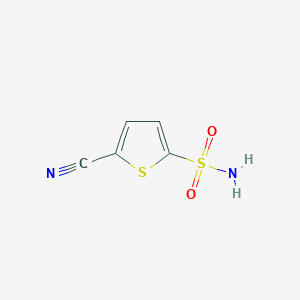
![3-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B1647117.png)
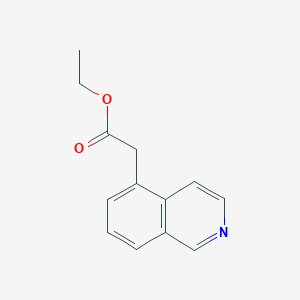
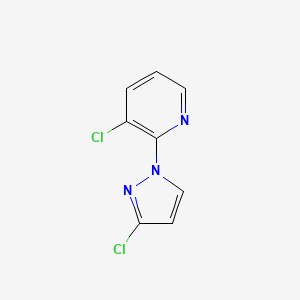
![(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1647124.png)
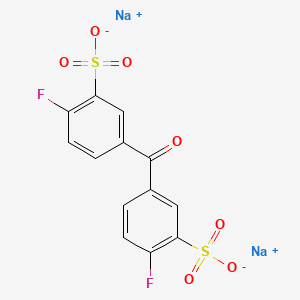
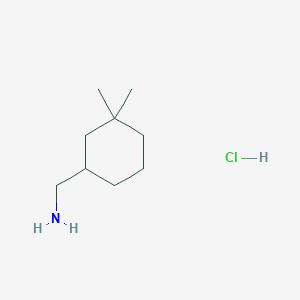
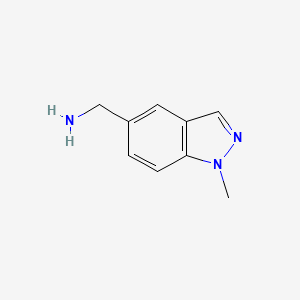
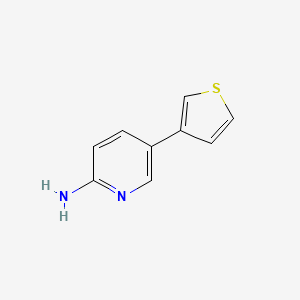
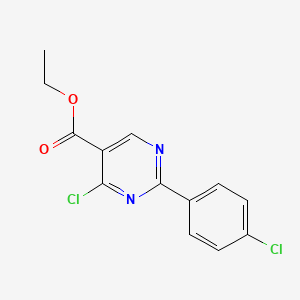
![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)
